2,6-Diaminopyrimidine-4-carboxylic acid
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Overview
Description
2,6-Diaminopyrimidine-4-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
2,6-Diaminopyrimidine-4-carboxylic acid is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes .
Mode of Action
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the production of eicosanoids. By inhibiting COX enzymes, the compound reduces the production of thromboxanes, prostaglandins, and prostacyclins .
Result of Action
The molecular and cellular effects of this compound’s action are related to its anti-inflammatory properties. By inhibiting the production of eicosanoids, the compound can reduce inflammation and provide relief from related symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminopyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with formamidine acetate in the presence of a base can yield the desired pyrimidine ring structure. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino groups or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like sodium tungstate (Na₂WO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Diaminopyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2,6-Dihydroxypyrimidine: Contains hydroxyl groups instead of amino groups.
2,6-Diaminopyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2,6-Diaminopyrimidine-4-carboxylic acid is unique due to its specific arrangement of amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,6-diaminopyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUOGOIRZGRDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937013 |
Source
|
Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16490-14-5 |
Source
|
Record name | NSC46805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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